SL 0101-1
概要
説明
SL 0101-1は、p90リボソームS6キナーゼ(RSK)の選択的、効率的、可逆的、ATP競合阻害剤です。これは、熱帯植物のフォルステロニア・レフラクタから単離されたケンフェロール配糖体です。 この化合物は細胞膜を通過することができ、RSKのIC50値は89 nMです .
科学的研究の応用
SL 0101-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of p90 ribosomal S6 kinase.
Biology: Employed in cell biology to investigate cell signaling pathways and cellular proliferation.
Medicine: Explored for its potential therapeutic effects in cancer research, particularly in breast cancer
Industry: Utilized in the development of new drugs and therapeutic agents targeting p90 ribosomal S6 kinase
作用機序
SL 0101-1は、p90リボソームS6キナーゼ(RSK)を選択的に阻害することでその効果を発揮します。RSKのATP結合部位に結合し、その活性化と下流の標的のリン酸化を阻害します。 この阻害は、細胞増殖の抑制とG1期における細胞周期停止の誘導につながります . 含まれる分子標的と経路には、MAPK/ERKシグナル伝達経路があります .
類似化合物の比較
This compoundは、RSK阻害剤としての高い選択性と効力によって独特です。類似の化合物には以下が含まれます。
BI-D1870: RSK1に対してIC50値が31 nMの別のRSK阻害剤です。
FMK: RSK2キナーゼの不可逆的阻害剤です。
GSK1838705A: IGF-1Rの有効な阻害剤であり、IRおよびALKに対して穏やかに有効であり、他のタンパク質キナーゼに対してはほとんど阻害しません .
生化学分析
Biochemical Properties
SL 0101-1 interacts with the p90 Ribosomal S6 Kinase (RSK), specifically inhibiting RSK2 . The compound does not inhibit upstream kinases such as MEK, Raf, and PKC . The rhamnose moiety of this compound increases the affinity for RSK by more than 150-fold .
Cellular Effects
This compound has been shown to inhibit the growth of MCF-7 human breast cancer cells, causing a cell cycle block in the G1 phase . It has no effect on the normal breast cell line . This suggests that this compound may have potential therapeutic applications in cancer treatment.
Molecular Mechanism
This compound exerts its effects at the molecular level by competing with ATP for the nucleotide-binding site of the NTKD . This results in the inhibition of RSK activity, which in turn can lead to a decrease in cell proliferation .
Metabolic Pathways
Given its role as an inhibitor of RSK, it is likely that it interacts with enzymes and cofactors involved in the MAPK/ERK pathway .
準備方法
SL 0101-1は、ケンフェロールと特定のグリコシル化工程を含む一連の化学反応によって合成されます。合成経路は通常、ケンフェロールのアセチル化に続いてラムノース誘導体によるグリコシル化を含む。 反応条件には、ジメチルスルホキシド(DMSO)やメタノールなどの触媒や溶媒を使用することがよくあります
化学反応の分析
SL 0101-1は、以下を含む様々な化学反応を受けます。
酸化: this compoundは特定の条件下で酸化され、酸化された誘導体の形成につながります。
還元: 還元反応はthis compoundを還元された形態に変換することができますが、これらの反応はあまり一般的ではありません。
置換: This compoundは、特に求核剤の存在下で置換反応を受けることができます。これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤などがあります
科学研究への応用
This compoundは、科学研究に幅広く応用されています。
化学: p90リボソームS6キナーゼの阻害を研究するためのツール化合物として使用されます。
生物学: 細胞生物学において、細胞シグナル伝達経路と細胞増殖を調査するために使用されます。
類似化合物との比較
SL 0101-1 is unique due to its high selectivity and potency as an RSK inhibitor. Similar compounds include:
BI-D1870: Another RSK inhibitor with an IC50 value of 31 nM for RSK1.
FMK: An irreversible inhibitor of RSK2 kinase.
GSK1838705A: An effective inhibitor of IGF-1R, modestly potent to IR and ALK, with little inhibition to other protein kinases .
特性
IUPAC Name |
[4-acetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-2-methyloxan-3-yl] acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O12/c1-10-21(34-11(2)26)24(35-12(3)27)20(32)25(33-10)37-23-19(31)18-16(30)8-15(29)9-17(18)36-22(23)13-4-6-14(28)7-5-13/h4-10,20-21,24-25,28-30,32H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOZSDJHGMAEGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3'',4''-Diacetylafzelin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040139 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
77307-50-7 | |
Record name | 3'',4''-Diacetylafzelin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040139 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
154 °C | |
Record name | 3'',4''-Diacetylafzelin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040139 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。